![molecular formula C15H18BrNO2 B13337224 tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of quinoline derivatives with biological targets.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate .
Uniqueness
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is unique due to its specific combination of a bromine atom, a cyclopropane ring, and a quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C15H18BrNO2 |
|---|---|
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-1,1a,2,7b-tetrahydrocyclopropa[c]quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-15(2,3)19-14(18)17-8-9-6-11(9)12-7-10(16)4-5-13(12)17/h4-5,7,9,11H,6,8H2,1-3H3 |
InChI-Schlüssel |
VPODGUAUUSDKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


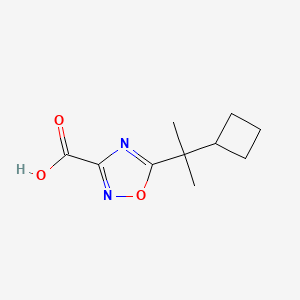
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
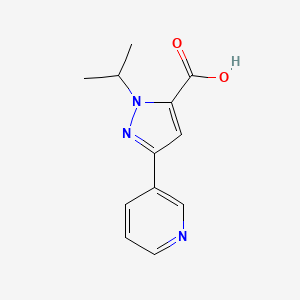
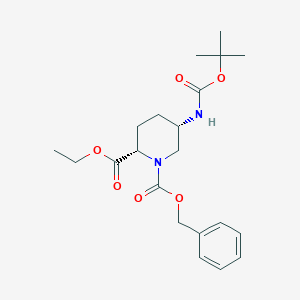
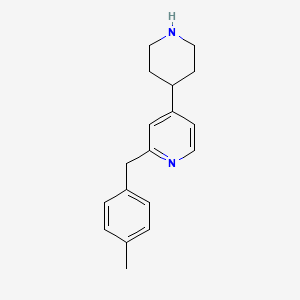
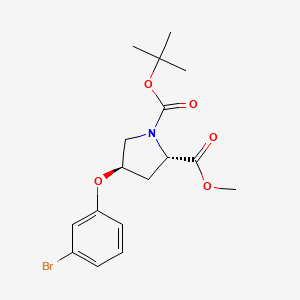
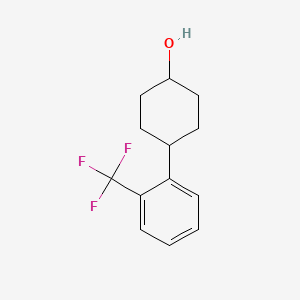
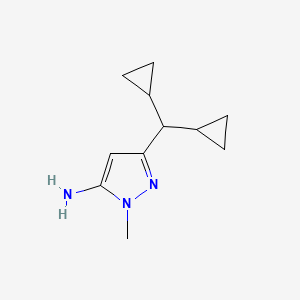
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)

![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
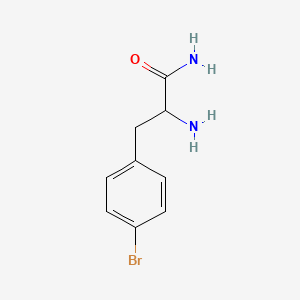
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
